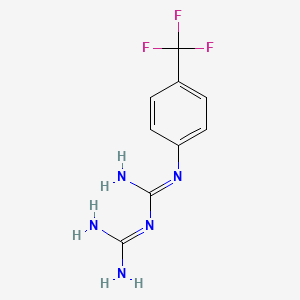

1-(4-(Trifluoromethyl)phenyl)biguanide

Description

Structure

3D Structure

Properties

CAS No. |

3796-35-8 |

|---|---|

Molecular Formula |

C9H10F3N5 |

Molecular Weight |

245.2 g/mol |

IUPAC Name |

1-(diaminomethylidene)-2-[4-(trifluoromethyl)phenyl]guanidine |

InChI |

InChI=1S/C9H10F3N5/c10-9(11,12)5-1-3-6(4-2-5)16-8(15)17-7(13)14/h1-4H,(H6,13,14,15,16,17) |

InChI Key |

YBEYVQONJZSGFJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(F)(F)F)N=C(N)N=C(N)N |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N=C(N)N=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-(4-(Trifluoromethyl)phenyl)biguanide

This guide provides a comprehensive technical overview of the core basic properties of 1-(4-(Trifluoromethyl)phenyl)biguanide, a compound of interest for researchers, scientists, and drug development professionals. The structure of this document is designed to logically present the fundamental physicochemical characteristics, methods for their determination, and an understanding of the compound's stability and potential metabolic fate.

Introduction

Biguanides are a class of compounds characterized by the HN(C(NH)NH₂)₂ functional group. They are highly basic and have been extensively investigated for a range of therapeutic applications. The parent compound, biguanide, is a colorless solid that dissolves in water to produce a highly basic solution[1]. The introduction of an aryl substituent, in this case, a 4-(trifluoromethyl)phenyl group, significantly modifies the molecule's physicochemical and pharmacological properties. The trifluoromethyl (-CF₃) group is a common substituent in medicinal chemistry due to its strong electron-withdrawing nature, which can influence a compound's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its development as a potential therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

pKa (Acid Dissociation Constant)

The biguanide moiety is strongly basic due to the extensive delocalization of the positive charge in its protonated form. The pKa of the parent phenylbiguanide is reported to be 10.76 for the biguanide group and 2.13 for the anilinic nitrogen[2]. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is expected to decrease the basicity of the biguanide group. This is due to the inductive effect of the -CF₃ group, which pulls electron density away from the phenyl ring and, consequently, from the nitrogen atom attached to it, making the lone pair of electrons less available for protonation.

Table 1: Physicochemical Properties of 1-(4-(Trifluoromethyl)phenyl)biguanide Hydrochloride

| Property | Value | Source/Method |

| CAS Number | 18960-29-7 | Sigma-Aldrich[3] |

| Molecular Formula | C₉H₁₁ClF₃N₅ | Ambeed[4] |

| Molecular Weight | 281.67 g/mol | Sigma-Aldrich[3] |

| Melting Point | 209-213 °C | Sigma-Aldrich[3] |

| pKa | Estimated 9.5 - 10.5 | Inferred from related structures[2][5] |

| Aqueous Solubility | Expected to be high | General property of biguanide hydrochlorides[6][7] |

Solubility

Biguanide hydrochlorides are generally characterized by high aqueous solubility[6][7]. Metformin hydrochloride, a widely used biguanide drug, is freely soluble in water[6][7][8][9]. It is therefore expected that 1-(4-(trifluoromethyl)phenyl)biguanide hydrochloride will also exhibit good solubility in water and polar protic solvents. Quantitative determination of its solubility is crucial for formulation development and can be achieved through established experimental protocols.

Experimental Protocols

To ensure scientific integrity, the following section details step-by-step methodologies for the determination of the key basic properties of 1-(4-(Trifluoromethyl)phenyl)biguanide.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining the pKa of ionizable compounds[10][11][12][13].

Objective: To determine the pKa of 1-(4-(trifluoromethyl)phenyl)biguanide hydrochloride in an aqueous solution.

Materials:

-

1-(4-(Trifluoromethyl)phenyl)biguanide hydrochloride

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl)

-

Deionized water (CO₂-free)

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (50 mL or 100 mL)

-

Nitrogen gas supply

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sufficient amount of 1-(4-(trifluoromethyl)phenyl)biguanide hydrochloride to prepare a 1 mM solution in deionized water.

-

Ionic Strength Adjustment: Add KCl to the analyte solution to maintain a constant ionic strength, typically 0.1 M.

-

Inert Atmosphere: Purge the solution with nitrogen gas for approximately 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound[11][14]. Maintain a nitrogen blanket over the solution throughout the titration.

-

Titration Setup: Place the beaker containing the analyte solution on the magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.05-0.1 mL).

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point, which is the point where half of the biguanide has been neutralized[10]. This corresponds to the midpoint of the buffer region on the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for Aqueous Solubility Determination by UV-Vis Spectrophotometry

UV-Vis spectrophotometry provides a straightforward method for determining the solubility of a compound that possesses a chromophore[15][16][17].

Objective: To determine the aqueous solubility of 1-(4-(trifluoromethyl)phenyl)biguanide hydrochloride.

Materials:

-

1-(4-(Trifluoromethyl)phenyl)biguanide hydrochloride

-

Deionized water

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of known concentration of the compound in deionized water.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of the compound to a known volume of deionized water in a vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the clear filtrate with deionized water to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the aqueous solubility of the compound.

-

Synthesis

The synthesis of 1-arylbiguanide hydrochlorides is a well-established process, typically involving the reaction of an aniline hydrochloride with dicyandiamide in a suitable solvent[18][19][20][21].

Proposed Synthesis of 1-(4-(Trifluoromethyl)phenyl)biguanide Hydrochloride

Reaction Scheme:

Materials:

-

4-(Trifluoromethyl)aniline

-

Dicyandiamide

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol or Water

Procedure:

-

Formation of the Anilinium Salt: In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline in ethanol. To this solution, add an equimolar amount of concentrated hydrochloric acid dropwise with stirring.

-

Reaction with Dicyandiamide: To the resulting solution of 4-(trifluoromethyl)aniline hydrochloride, add an equimolar amount of dicyandiamide.

-

Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: Upon cooling, the 1-(4-(trifluoromethyl)phenyl)biguanide hydrochloride product is expected to crystallize out of the solution.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or a water-ethanol mixture.

Caption: General workflow for the synthesis of 1-arylbiguanide hydrochlorides.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-(trifluoromethyl)phenyl group, typically in the range of 7.0-8.0 ppm. The protons of the biguanide moiety will appear as broad signals due to nitrogen quadrupolar effects and proton exchange.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the phenyl ring, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The carbons of the biguanide group will appear in the downfield region, typically around 160 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For biguanides, common fragmentation pathways involve the loss of ammonia or cleavage of the C-N bonds within the biguanide chain.

Stability and Metabolism

Chemical Stability

Biguanides such as metformin have been shown to be relatively stable compounds. However, forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are essential to identify potential degradation products and establish a stability-indicating analytical method. The trifluoromethylphenyl moiety is generally stable, but under harsh alkaline conditions, the -CF₃ group can undergo hydrolysis to a carboxylic acid.

Metabolic Stability

The trifluoromethyl group is known to enhance the metabolic stability of drug molecules by blocking sites of oxidative metabolism. In vitro studies using liver microsomes can provide valuable information on the metabolic fate of 1-(4-(trifluoromethyl)phenyl)biguanide. It is anticipated that the trifluoromethyl group will be resistant to metabolic defluorination. Metabolism is more likely to occur on the phenyl ring (hydroxylation) or through conjugation reactions.

Conclusion

This technical guide has provided a detailed overview of the fundamental basic properties of 1-(4-(trifluoromethyl)phenyl)biguanide. A comprehensive understanding of its physicochemical characteristics, coupled with robust experimental protocols for their determination, is paramount for its further investigation and potential development. The presence of the 4-(trifluoromethyl)phenyl substituent is expected to confer unique properties to the biguanide scaffold, influencing its basicity, and enhancing its metabolic stability, making it a compound of significant interest for further research.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- LeBel, O., et al. (2005). A practical guide to arylbiguanides: Synthesis and structural characterization. Canadian Journal of Chemistry, 83(6-7), 615-625.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Janssen, G., et al. (2009).

- Mirgorod, Y. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- ResearchGate. (2025). A practical guide to arylbiguanides — Synthesis and structural characterization.

- Pohl, L. R., & Gillette, J. R. (1985). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 25(1), 471-492.

- BenchChem. (n.d.). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.

- LeBel, O., et al. (2005). A practical guide to arylbiguanides — Synthesis and structural characterization. Canadian Journal of Chemistry, 83(6-7), 615-625.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Grether, U., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5096-5113.

- Kumar, L., et al. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 8(6), 725-728.

- Diana, G. D., et al. (1993). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of medicinal chemistry, 36(22), 3240-3250.

- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1257-1262.

- Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry.

- Jain, N. K., et al. (2010).

- Supporting Inform

- PubChem. (n.d.). (4-Chlorophenyl)biguanide.

- Wikipedia. (n.d.). Biguanide.

- Supporting Inform

- Ambeed. (n.d.). 18960-29-7|4-(TRifluoromethyl)phenylbiguanide hydrochloride.

- El-Sayed, W. M., et al. (2016). Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant. Drug research, 66(11), 587-593.

- DrugFuture. (n.d.). Phenyl Biguanide.

- Google Patents. (n.d.). JPH1171339A - Method for producing biguanide salts.

- Al-Dhobhani, M., et al. (2021).

- FIP. (2021). Biowaiver Monographs for Immediate Release Solid Oral Dosage Forms: Metformin Hydrochloride. Journal of Pharmaceutical Sciences, 110(1), 49-74.

- ChEMBL. (n.d.). Compound: 4-CHLOROPHENYLBIGUANIDE (CHEMBL840).

- ResearchGate. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis.

- Jayalath, S., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Journal of the Indian Chemical Society, 99(3), 100344.

- Chemistry LibreTexts. (2023).

- PubChem. (n.d.). Phenylbiguanide.

- Wikipedia. (n.d.). Phenylbiguanide.

- ResearchGate. (n.d.).

- YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols.

- ACS Omega. (2022). Determination and Correlation of Solubility of Metformin Hydrochloride in Aqueous Binary Solvents from 283.15 to 323.15 K. ACS Omega, 7(9), 8094-8103.

- CORE. (n.d.).

- BindingDB. (n.d.). BindingDB BDBM50053595 4-Chloro-Phenyl biguanide::4-Chlorophenylbiguanide::CHEMBL840::N-(4-chlorophenyl)imidodicarbonimidic diamide.

- Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).

- PMC. (2025).

- Sigma-Aldrich. (n.d.). 1- 4-(Trifluoromethyl)phenyl biguanide hydrochloride 96 18960-29-7.

Sources

- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 2. Phenyl Biguanide [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. Compound: 4-CHLOROPHENYLBIGUANIDE (CHEMBL840) - ChEMBL [ebi.ac.uk]

- 5. fip.org [fip.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. researchgate.net [researchgate.net]

- 15. rjptonline.org [rjptonline.org]

- 16. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. JPH1171339A - Method for producing biguanide salts - Google Patents [patents.google.com]

Technical Guide: 1-(4-(Trifluoromethyl)phenyl)biguanide – Structure, Synthesis, and Applications

Executive Summary

1-(4-(Trifluoromethyl)phenyl)biguanide (CAS: 3796-35-8; HCl Salt: 18960-29-7) is a critical pharmacophore in medicinal chemistry, serving as a potent bioisostere for metformin and proguanil derivatives. Characterized by the electron-withdrawing trifluoromethyl (-CF₃) group at the para position, this compound exhibits enhanced lipophilicity and metabolic stability compared to its non-fluorinated counterparts.

This guide details the synthesis, structural properties, and biological mechanisms of this compound, designed for researchers requiring a robust, self-validating protocol for laboratory-scale production.

Chemical Structure & Physicochemical Properties[1][2][3]

The molecule consists of a biguanide core attached to a para-trifluoromethylphenyl ring. The -CF₃ group significantly alters the electronic landscape of the phenyl ring, increasing the acidity of the biguanide protons and enhancing interaction with hydrophobic pockets in target proteins (e.g., DHFR, AMPK).

Key Properties Table

| Property | Data | Note |

| IUPAC Name | 1-[4-(Trifluoromethyl)phenyl]biguanide | |

| Molecular Formula | C₉H₁₀F₃N₅ | |

| Molecular Weight | 245.21 g/mol (Free Base) 281.67 g/mol (HCl Salt) | |

| CAS Number | 3796-35-8 (Base) 18960-29-7 (HCl) | |

| Melting Point | 209–213 °C | Consistent with HCl salt [1] |

| LogP (Predicted) | ~1.8 - 2.1 | Higher than Metformin (-1.[1][2][3][4]43) due to CF₃ |

| pKa | ~10.5 (Terminal guanidine) | Highly basic; exists as cation at physiological pH |

| Solubility | Water (Moderate as HCl), DMSO, Methanol | Poor solubility in non-polar solvents |

Structural Dynamics & Tautomerism

The biguanide core exists in dynamic tautomeric equilibrium. In the solid state and acidic solution, the positive charge is delocalized across the biguanide system, often stabilizing in a "twisted" conformation to minimize steric strain between the aryl ring and the biguanide chain.

Synthetic Methodology

The most reliable synthesis route is the Acid-Catalyzed Nucleophilic Addition of the aniline precursor to dicyandiamide (cyanoguanidine). This method, a modification of the Curd and Rose protocol [2], avoids the harsh conditions of fusion and allows for cleaner isolation of the hydrochloride salt.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the aniline nitrogen on the nitrile carbon of the protonated dicyandiamide. The -CF₃ group deactivates the aniline nucleophile, requiring thermal energy and acid catalysis to drive the reaction to completion.

[6]

Detailed Experimental Protocol (SOP)

Objective: Synthesis of 1-(4-(Trifluoromethyl)phenyl)biguanide hydrochloride on a 10 mmol scale.

Reagents & Equipment[3]

-

Precursor: 4-(Trifluoromethyl)aniline (1.61 g, 10 mmol).

-

Reagent: Dicyandiamide (Cyanoguanidine) (0.84 g, 10 mmol).

-

Solvent/Catalyst: Concentrated Hydrochloric Acid (37%, 0.85 mL) diluted in Water (10 mL) OR 1-Butanol (for higher reflux temp).

-

Equipment: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, Oil bath.

Step-by-Step Procedure

-

Salt Formation (In Situ):

-

In a 50 mL round-bottom flask, combine 4-(trifluoromethyl)aniline (10 mmol) and water (10 mL).

-

Slowly add concentrated HCl (10 mmol, ~0.85 mL) dropwise with stirring. The aniline will dissolve/suspend as the anilinium chloride salt forms.

-

Note: If the aniline is insoluble, mild heating (40°C) helps. Ensure the pH is acidic (pH ~2-3).

-

-

Addition of Dicyandiamide:

-

Add dicyandiamide (10 mmol) to the reaction mixture.

-

Critical Step: The stoichiometry must be 1:1. Excess dicyandiamide can lead to polymerization byproducts.

-

-

Reflux:

-

Heat the mixture to reflux (100°C for water, or 117°C if using butanol).

-

Maintain reflux for 3–6 hours . The reaction progress can be monitored by TLC (eluent: MeOH/DCM 1:9). The suspension typically clears before the product begins to precipitate.

-

-

Isolation:

-

Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath.

-

The product, 1-(4-(Trifluoromethyl)phenyl)biguanide hydrochloride, will crystallize as a white/off-white solid.

-

Filter the solid under vacuum.

-

-

Purification (Recrystallization):

-

Dissolve the crude solid in a minimum amount of boiling water (or ethanol/water 1:1 mixture).

-

Allow to cool slowly to induce crystallization.

-

Filter and wash with cold acetone or diethyl ether to remove unreacted aniline traces.

-

Dry in a vacuum oven at 50°C for 4 hours.

-

Expected Yield & Characterization

-

Typical Yield: 60–80%

-

Appearance: White crystalline powder.

-

Melting Point: 209–213 °C.[1]

Characterization Data

Validation of the synthesized compound should be performed using NMR and Mass Spectrometry.

| Technique | Expected Signals (DMSO-d₆) | Interpretation |

| ¹H NMR | δ 9.80 (s, 1H, Ar-NH) | Proton attached to aniline nitrogen (deshielded). |

| δ 7.65 (d, 2H, J=8.5 Hz) | Aromatic protons ortho to CF₃. | |

| δ 7.50 (d, 2H, J=8.5 Hz) | Aromatic protons meta to CF₃. | |

| δ 7.20 (br s, 4H) | Terminal biguanide -NH and -NH₂ protons (broad, exchangeable). | |

| ¹³C NMR | δ ~158, 153 (Guanidine C=N) | Characteristic biguanide carbons. |

| δ ~125 (q, J~270 Hz) | Trifluoromethyl carbon (quartet due to C-F coupling). | |

| ¹⁹F NMR | δ -61.0 ppm (s) | Single sharp peak characteristic of Ar-CF₃. |

| MS (ESI+) | m/z 246.1 [M+H]⁺ | Protonated molecular ion (Free base mass + 1). |

Biological Applications & Mechanism of Action[7]

1-(4-(Trifluoromethyl)phenyl)biguanide acts as a potent modulator of cellular energy metabolism. Its mechanism parallels that of metformin but with higher potency due to the lipophilic CF₃ handle, which facilitates mitochondrial membrane permeation [3].

Key Pathways

-

Mitochondrial Complex I Inhibition: The positively charged biguanide accumulates in the mitochondrial matrix, inhibiting NADH:ubiquinone oxidoreductase.

-

AMPK Activation: The resulting drop in ATP and rise in AMP activates AMP-activated protein kinase (AMPK).

-

mTOR Inhibition: Activated AMPK phosphorylates TSC2, inhibiting the mTORC1 pathway, leading to reduced protein synthesis and cell proliferation [4].

Therapeutic Potential

-

Anticancer: High potency against glucose-deprived tumor cells (e.g., pancreatic, lung cancer) [5].

-

Antimalarial: Structural similarity to Proguanil allows inhibition of Plasmodium dihydrofolate reductase (DHFR).

-

Antibacterial: Membrane disruption capabilities similar to chlorhexidine, enhanced by the fluorinated motif.

References

-

Sigma-Aldrich. (n.d.). 1-[4-(Trifluoromethyl)phenyl]biguanide hydrochloride Product Sheet. Retrieved from

-

LeBel, O., et al. (2005). A practical guide to arylbiguanides — Synthesis and structural characterization. Canadian Journal of Chemistry, 83(6-7), 615-625.[8] Retrieved from

-

Beilstein Journals. (2021). Synthetic accesses to biguanide compounds.[5][7][8][9][10][11][12][13] Beilstein Journal of Organic Chemistry. Retrieved from

-

Xiao, D., et al. (2021).[2] 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide inhibits non-small cell lung cancer cell growth by downregulating the EGFR signaling pathways.[14] American Journal of Translational Research.[14] Retrieved from

-

Momo, R., et al. (2021). Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment. Scientific Reports. Retrieved from

Sources

- 1. 1- 4-(Trifluoromethyl)phenyl biguanide hydrochloride 96 18960-29-7 [sigmaaldrich.com]

- 2. Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3796-35-8 1-(4-(TRIFLUOROMETHYL)PHENYL)BIGUANIDE [chemsigma.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. (PDF) ChemInform Abstract: Biguanidines, Guanylureas and Guanylthioureas [academia.edu]

- 11. jelsciences.com [jelsciences.com]

- 12. mdpi.com [mdpi.com]

- 13. Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e-century.us [e-century.us]

1-(4-(Trifluoromethyl)phenyl)biguanide CAS number 18960-29-7

An In-depth Technical Guide to 1-(4-(Trifluoromethyl)phenyl)biguanide (CAS: 18960-29-7)

Introduction

The biguanide class of molecules represents a cornerstone in modern pharmacology, with prominent members such as the first-line antidiabetic drug metformin and the antimalarial proguanil.[1][2] These compounds, characterized by two linked guanidine moieties, exhibit a remarkable range of therapeutic activities, including antidiabetic, antimalarial, anticancer, and antiviral effects.[3][4] This guide focuses on a specific derivative, 1-(4-(Trifluoromethyl)phenyl)biguanide (CAS Number 18960-29-7), a compound of significant interest due to the incorporation of a trifluoromethylphenyl group. This structural modification is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. This document provides a comprehensive technical overview of its chemical properties, synthesis, proposed mechanisms of action, therapeutic potential, and preliminary safety considerations to support and guide future research and development efforts.

Section 1: Chemical and Physical Properties

1-(4-(Trifluoromethyl)phenyl)biguanide is a synthetic organic compound. The trifluoromethyl (-CF3) group is a strong electron-withdrawing moiety that significantly influences the molecule's electronic properties and lipophilicity, which can, in turn, affect its pharmacokinetic and pharmacodynamic profile. The compound is typically supplied as a hydrochloride salt to improve its solubility and stability.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| CAS Number | 18960-29-7 | |

| Molecular Formula | C9H11ClF3N5 (for HCl salt) | [5] |

| Molecular Weight | 281.67 g/mol (for HCl salt) | |

| Melting Point | 209-213 °C (literature) | |

| Linear Formula | F3CC6H4NHC(NH)NHC(NH)NH2 · HCl | |

| InChI Key | RTSKKAJVUWUZDF-UHFFFAOYSA-N | |

| SMILES String | Cl[H].NC(=N)NC(=N)Nc1ccc(cc1)C(F)(F)F | |

| Physical Form | Solid | [6] |

Section 2: Synthesis and Characterization

The synthesis of aryl biguanides is a well-documented process, typically involving the reaction of an appropriately substituted aryl cyanoguanidine with an amine or ammonia.[7][8] For 1-(4-(Trifluoromethyl)phenyl)biguanide, a common and effective approach is the reaction of 1-cyano-3-(4-(trifluoromethyl)phenyl)guanidine with ammonia. The synthesis often employs a copper salt, such as copper sulfate, to facilitate the reaction, forming a transient copper complex that is subsequently broken to yield the final product.[7][9]

Proposed Synthetic Workflow

The synthesis can be logically structured into two primary stages: first, the preparation of the cyanoguanidine intermediate, and second, its conversion to the final biguanide product.

Caption: Proposed two-stage synthesis of 1-(4-(Trifluoromethyl)phenyl)biguanide HCl.

Detailed Experimental Protocol: Synthesis

-

Preparation of 1-Cyano-3-(4-(trifluoromethyl)phenyl)guanidine (Intermediate):

-

Dissolve 4-(trifluoromethyl)aniline in an appropriate aqueous acidic solution (e.g., dilute HCl).

-

In a separate vessel, dissolve sodium dicyanamide in water.

-

Slowly add the aniline solution to the dicyanamide solution with constant stirring.

-

Heat the reaction mixture (e.g., to 80°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

-

Upon completion, cool the mixture to allow the precipitation of the solid intermediate.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Synthesis of 1-(4-(Trifluoromethyl)phenyl)biguanide Hydrochloride (Final Product):

-

Suspend the dried intermediate in a suitable solvent system (e.g., Tetrahydrofuran and water).[9]

-

Add copper (II) sulfate pentahydrate to the suspension.[7]

-

Introduce ammonia (e.g., as an aqueous solution) to the reaction mixture.

-

Reflux the mixture for 3-4 hours, again monitoring by TLC.[7]

-

After completion, cool the reaction and dissolve the resulting copper-biguanide complex in dilute hydrochloric acid.

-

To break the complex, add a solution of sodium sulfide, which will precipitate copper sulfide. Caution: This step may evolve toxic hydrogen sulfide gas and must be performed in a well-ventilated fume hood with appropriate scrubbing.[7]

-

Filter off the copper sulfide precipitate.

-

Cool the filtrate and neutralize with a base (e.g., NaOH solution) to precipitate the free base of the biguanide.

-

For the hydrochloride salt, redissolve the free base in a suitable solvent and treat with hydrochloric acid.

-

The final product can be purified by recrystallization.

-

-

Characterization:

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is essential to determine the purity of the final compound.[10]

-

Structural Verification: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) and Mass Spectrometry (MS) should be used to confirm the chemical structure.

-

Section 3: Proposed Mechanism of Action

While the specific molecular mechanism for 1-(4-(Trifluoromethyl)phenyl)biguanide has not been fully elucidated, it is expected to share core mechanisms with other biguanides like metformin and proguanil.[3][11] The primary target for many biguanides is the inhibition of mitochondrial respiratory chain Complex I.[11][12]

Key Proposed Mechanisms:

-

Mitochondrial Complex I Inhibition: Biguanides are proposed to inhibit Complex I of the electron transport chain. This action reduces ATP production, leading to cellular energy stress and an increase in the AMP/ATP ratio.[11][12]

-

AMPK Activation: The increased AMP/ATP ratio allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[13] Activated AMPK phosphorylates downstream targets, which in the liver, leads to the suppression of gluconeogenesis (glucose production), a key antidiabetic effect.[11][14]

-

Glucagon Antagonism: Some biguanides can inhibit adenylate cyclase, reducing cyclic AMP (cAMP) levels. This action antagonizes the effects of the hormone glucagon, further contributing to the reduction of hepatic glucose output.[12][13]

-

Cysteine Protease Inhibition: A distinct mechanism involves the ability of biguanides to form complexes with metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺).[15] These biguanide-metal complexes can act as potent inhibitors of cysteine proteases, such as mammalian cathepsins and parasitic falcipain-2.[15][16] This antiproteolytic activity is a plausible mechanism for their antimalarial effects.[16]

Caption: A standard tiered workflow for preclinical safety and toxicology assessment.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Culture: Seed human cell lines (e.g., HepG2 liver carcinoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serially diluted 1-(4-(Trifluoromethyl)phenyl)biguanide for 24 or 48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the 50% cytotoxic concentration (CC₅₀).

Conclusion

1-(4-(Trifluoromethyl)phenyl)biguanide is a compelling molecule for further scientific investigation. As a member of the pharmacologically rich biguanide family, it holds significant potential as a lead compound in antimalarial, antidiabetic, and anticancer research. The presence of the trifluoromethylphenyl moiety is anticipated to confer advantageous physicochemical and metabolic properties. This guide has outlined its fundamental properties, a robust synthetic route, plausible mechanisms of action based on its chemical class, and a clear path forward for evaluating its therapeutic efficacy and safety. Future research should focus on validating the proposed synthetic protocols, elucidating its specific molecular targets, and conducting the systematic preclinical evaluations described herein to fully characterize its potential as a novel therapeutic agent.

References

-

Biguanide - Wikipedia. [Link]

-

Curd, F. H. S., Davey, D. G., & Rose, F. L. (1945). Studies on synthetic antimalarial drugs; some biguanide derivatives as new types of antimalarial substances with both therapeutic and causal prophylactic activity. Annals of Tropical Medicine and Parasitology, 39, 208-216. [Link]

-

Schön, A., & Freire, E. (2003). Antidiabetic and antimalarial biguanide drugs are metal-interactive antiproteolytic agents. Biochemistry, 42(32), 9698-9706. [Link]

-

Antidiabetic and antimalarial biguanide drugs are metal-interactive antiproteolytic agents | Request PDF. ResearchGate. [Link]

-

In vitro efficacy of next-generation dihydrotriazines and biguanides against babesiosis and malaria parasites. Antimicrobial Agents and Chemotherapy. [Link]

-

Reaction conditions for synthesis of a cyclization-blocked proguanil (tBuPG). ResearchGate. [Link]

-

Pai, N. R., & Sawant, S. S. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica, 6(1), 176-187. [Link]

- US Patent Application US20110263901A1 - Process of Preparation of Proguanil.

-

Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. ResearchGate. [Link]

-

BIGUANIDES - Mechanism of Action, Pharmacokinetics, Interactions, Adverse Effects. Pharmacy 180. [Link]

-

Marini, C., & Bianchi, G. (2020). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Cells, 9(6), 1364. [Link]

-

Zhang, Y., et al. (2021). Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. Molecules, 26(19), 5809. [Link]

-

What is the mechanism of action of biguanides? R Discovery. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

The main approaches for the synthesis of biguanides. ResearchGate. [Link]

-

1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia. [Link]

-

What is the mechanism of action of metformin (biguanide oral hypoglycemic agent)? R Discovery. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Biguanides. ResearchGate. [Link]

-

Biguanides: Uses, common brands, and safety info. SingleCare. [Link]

-

Metformin - Wikipedia. [Link]

-

Therapeutic Class Overview - Biguanides. OptumRx. [Link]

-

Singh, S., et al. (2021). Biguanides: Species with versatile therapeutic applications. European Journal of Medicinal Chemistry, 221, 113378. [Link]

-

Al-kadimi, A. S., et al. (2022). Biguanide Pharmaceutical Formulations and the Applications of Bile Acid-Based Nano Delivery in Chronic Medical Conditions. Pharmaceutics, 14(1), 185. [Link]

-

1-phenylbiguanide | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Safety Assessment of Polyaminopropyl Biguanide (polyhexamethylene biguanide hydrochloride) as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. singlecare.com [singlecare.com]

- 3. Biguanides: Species with versatile therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biguanide Pharmaceutical Formulations and the Applications of Bile Acid-Based Nano Delivery in Chronic Medical Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 18960-29-7|4-(TRifluoromethyl)phenylbiguanide hydrochloride| Ambeed [ambeed.com]

- 6. 16018-83-0 CAS MSDS (1-(4-FLUOROPHENYL)BIGUANIDE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. US20110263901A1 - Process of Preparation of Proguanil - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Metformin - Wikipedia [en.wikipedia.org]

- 14. droracle.ai [droracle.ai]

- 15. Antidiabetic and antimalarial biguanide drugs are metal-interactive antiproteolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Advent and Evolution of Trifluoromethylphenyl Biguanides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biguanide scaffold has long been a cornerstone of medicinal chemistry, yielding landmark drugs for both infectious diseases and metabolic disorders. The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethylphenyl group, has ushered in a new era of biguanide research, primarily focused on oncology. This technical guide provides a comprehensive overview of the discovery, history, and scientific development of trifluoromethylphenyl biguanides. It delves into the medicinal chemistry rationale that propelled their synthesis, detailed experimental protocols for their creation and biological evaluation, and an in-depth analysis of their mechanism of action. This guide is intended to be a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into this promising class of compounds.

Historical Context and the Rationale for Fluorination

The journey of biguanides in medicine began with the discovery of the glucose-lowering properties of Galega officinalis (French lilac), which led to the identification of guanidine derivatives. This culminated in the synthesis of metformin, phenformin, and buformin in the early 20th century, compounds that would become central to the management of type 2 diabetes.[1] Parallel to this, the antimalarial properties of biguanides were uncovered, leading to the development of proguanil.[2]

The evolution of drug design has consistently sought to enhance the therapeutic index of existing pharmacophores. One of the most successful strategies in modern medicinal chemistry has been the introduction of fluorine atoms into bioactive molecules.[3] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can significantly improve a drug candidate's profile.[1][4]

Medicinal Chemistry Rationale for the Trifluoromethylphenyl Moiety:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation. This can lead to a longer half-life and improved bioavailability of the drug.[3][4]

-

Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and reach its target.[1][4] This is a critical factor for oral bioavailability and distribution within the body.

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the trifluoromethyl moiety can alter the acidity and basicity of nearby functional groups, which can influence binding interactions with biological targets.[1][4]

-

Improved Binding Affinity: The unique steric and electronic properties of the trifluoromethyl group can lead to more potent and selective binding to target proteins.[4][5]

The convergence of the well-established biguanide scaffold with the advantageous properties of the trifluoromethylphenyl group provided a compelling rationale for the synthesis of a new class of compounds with the potential for enhanced therapeutic efficacy, particularly in the challenging field of oncology.[2][5]

Synthesis and Characterization of Trifluoromethylphenyl Biguanides

The synthesis of trifluoromethylphenyl biguanides, particularly derivatives of proguanil, has been a focus of recent research.[2][6] The general synthetic scheme involves a multi-step process, starting from commercially available precursors.

General Synthesis Pathway

A common route for the synthesis of N1-alkyl-N5-(4-trifluoromethoxyphenyl) biguanide hydrochlorides is a two-step process.[2]

Figure 1: General synthesis pathway for N1-alkyl-N5-(4-trifluoromethoxyphenyl) biguanides.

Reaction 1: Synthesis of the Intermediate Guanidine

The first step involves the reaction of a substituted aniline, such as 4-(trifluoromethoxy)aniline, with sodium dicyandiamide to form the corresponding 1-cyano-3-(aryl)guanidine intermediate.[2]

Reaction 2: Formation of the Biguanide

The intermediate is then reacted with an appropriate alkylamine in the presence of a copper sulfate catalyst to yield the desired biguanide. The final product is typically isolated as a hydrochloride salt.[2]

Detailed Experimental Protocol: Synthesis of N1-Alkyl-N5-(4-trifluoromethoxyphenyl) Biguanide Hydrochlorides[2]

This protocol is a representative example for the synthesis of this class of compounds.

Step 1: Synthesis of 1-cyano-3-(4-(trifluoromethoxy)phenyl)guanidine

-

Dissolve sodium dicyandiamide (56 mmol) in 43 mL of water.

-

Prepare a solution of 4-(trifluoromethoxy)aniline (30 mmol) in water and concentrated HCl (2.5 mL/mL).

-

Add the 4-(trifluoromethoxy)aniline solution to the sodium dicyandiamide solution at 80 °C.

-

Maintain the reaction at 80 °C for approximately 1 hour, or until a solid precipitate forms and TLC analysis indicates the absence of the starting aniline.

-

Collect the precipitated 1-cyano-3-(4-(trifluoromethoxy)phenyl)guanidine by filtration and dry under vacuum.

Step 2: Synthesis of N1-Alkyl-N5-(4-trifluoromethoxyphenyl) Biguanide Hydrochloride

-

To a stirred solution of 1-cyano-3-(4-(trifluoromethoxy)phenyl)guanidine (4.1 mmol) in 5 mL of THF and 4 mL of H2O, add copper sulfate pentahydrate (2.8 mmol) and the desired alkylamine (16.4 mmol) at room temperature.

-

Heat the reaction mixture to 40 °C and continue stirring.

-

Monitor the reaction by TLC until the starting guanidine intermediate is consumed.

-

Remove the THF by vacuum distillation.

-

Cool the reaction mixture to 25-30 °C and add a solution of HCl (2 mL concentrated HCl in 3 mL water). Stir for 30 minutes.

-

Add a cooled ammoniacal EDTA solution (3 mL water, 1.5 mL 25% ammonia water, and 1.4 g EDTA disodium salt) dropwise, maintaining the temperature between 15-20 °C.

-

Stir the mixture at this temperature for an additional 30 minutes.

-

Collect the solid product by filtration, wash repeatedly with cold water, and dry at 90-95 °C.

Characterization

The synthesized compounds are typically characterized using a suite of analytical techniques to confirm their structure and purity.

| Technique | Purpose |

| Melting Point (Mp) | To determine the purity and identity of the crystalline solid. |

| ¹H and ¹³C NMR Spectroscopy | To elucidate the chemical structure and confirm the presence of key functional groups. |

| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass and elemental composition of the compound. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product. |

Table 1: Analytical Techniques for the Characterization of Trifluoromethylphenyl Biguanides.[2]

Biological Evaluation: Anticancer Activity

A significant body of research on trifluoromethylphenyl biguanides has focused on their potential as anticancer agents.[2][5][7] In vitro studies are crucial for the initial assessment of their cytotoxic and anti-proliferative effects.

In Vitro Assays

3.1.1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]

Experimental Protocol: MTT Assay [8][10]

-

Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Treat the cells with various concentrations of the trifluoromethylphenyl biguanide derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37 °C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

3.1.2. Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of long-term cell survival and proliferative capacity.[2]

Experimental Protocol: Colony Formation Assay [2]

-

Seed a low density of cancer cells in a 6-well plate.

-

Treat the cells with different concentrations of the test compounds.

-

Incubate the plates for a period that allows for colony formation (typically 7-14 days), with periodic changes of the treatment-containing medium.

-

At the end of the incubation period, wash the colonies with PBS, fix them with a suitable fixative (e.g., methanol), and stain with a staining solution (e.g., crystal violet).

-

Count the number of colonies (typically defined as a cluster of at least 50 cells).

-

Calculate the plating efficiency and survival fraction for each treatment group.

Structure-Activity Relationship (SAR)

Studies on a series of N1-alkyl-N5-(4-trifluoromethoxyphenyl) biguanides have revealed important structure-activity relationships for their anticancer activity. For instance, the anti-cancer abilities of compounds with n-pentyl to n-octyl alkyl chains were found to be significantly better than that of proguanil in several human cancer cell lines.[2] This suggests that the length of the alkyl chain plays a crucial role in the anti-proliferative activity of these compounds.

Mechanism of Action

The anticancer effects of trifluoromethylphenyl biguanides are believed to be mediated through the modulation of key cellular signaling pathways, primarily the AMP-activated protein kinase (AMPK) pathway.[2][5]

Figure 2: Proposed mechanism of action of trifluoromethylphenyl biguanides in cancer cells.

The activation of AMPK, a key cellular energy sensor, leads to the downstream inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[2][5] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition by trifluoromethylphenyl biguanides, through the suppression of key downstream effectors like p70S6K and 4E-BP1, results in the observed anti-proliferative and pro-apoptotic effects in cancer cells.[2]

Western Blot Analysis for Pathway Proteins

To elucidate the mechanism of action, Western blotting is a crucial technique to assess the expression and phosphorylation status of key proteins in the AMPK/mTOR pathway.[11][12][13][14][15]

Experimental Protocol: Western Blot Analysis [11][15]

-

Lyse treated and untreated cancer cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-AMPK, total AMPK, phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1, and a loading control like β-actin) overnight at 4 °C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion and Future Perspectives

The discovery and development of trifluoromethylphenyl biguanides represent a significant advancement in the field of medicinal chemistry. By strategically modifying the classic biguanide scaffold with a trifluoromethylphenyl group, researchers have unlocked a new class of compounds with potent anticancer activity. The enhanced metabolic stability and lipophilicity conferred by the fluorine-containing moiety, coupled with their ability to modulate the critical AMPK/mTOR signaling pathway, make these compounds highly promising candidates for further preclinical and clinical investigation.

Future research in this area will likely focus on:

-

Optimization of the chemical structure: Further exploration of the structure-activity relationship to design even more potent and selective analogs.

-

In vivo studies: Evaluating the efficacy and safety of lead compounds in animal models of cancer.

-

Combination therapies: Investigating the synergistic effects of trifluoromethylphenyl biguanides with existing chemotherapeutic agents or targeted therapies.

-

Exploration of other therapeutic areas: Given the diverse biological activities of biguanides, it is plausible that these fluorinated analogs may have applications beyond oncology.

This in-depth technical guide provides a solid foundation for understanding the discovery, synthesis, and biological evaluation of trifluoromethylphenyl biguanides. The detailed protocols and mechanistic insights are intended to empower researchers to contribute to the ongoing development of this exciting class of therapeutic agents.

References

-

Xu, S., Cao, Y., Luo, Y., Xiao, D., Wang, W., Wang, Z., & Yang, X. (2021). Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. Molecules, 26(19), 5843. [Link]

-

ResearchGate. (n.d.). Western blot analysis of AMPK/mTOR/Akt pathway-related proteins in Huh7 and HepG2 cells 48 h after ?-rays and carbon ion beams alone or in combination with metformin.[Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.[Link]

-

Meza-Ríos, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 1234. [Link]

-

ResearchGate. (n.d.). Western blot analysis of Akt, AMPK and mTOR phosphorylation in the liver of rainbow trout fed with low-fat or high-fat diets.[Link]

-

Yang, X., et al. (2020). Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. Bioorganic & Medicinal Chemistry, 28(2), 115258. [Link]

-

ResearchGate. (n.d.). A) Western blot analysis of proteins associated with AMPK, and Akt/mTOR...[Link]

-

Grytsai, O., Ronco, C., & Benhida, R. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1001–1040. [Link]

-

Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Fluorine to Drug Development. Journal of Medicinal Chemistry, 63(20), 11847–11888. [Link]

-

Leitão, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 159-213. [Link]

-

Meza-Ríos, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed, 39876543. [Link]

-

Kim, M., et al. (2023). Mechanical Loading Modulates AMPK and mTOR Signaling in Muscle Cells. International Journal of Molecular Sciences, 24(12), 10123. [Link]

-

Liu, Y., et al. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease (2019 Edition). [Link]

-

Yang, X., et al. (2024). Design, Synthesis, Anti-Proliferative Effects, and Mechanistic Details of Fluorine-Containing Biguanide Derivatives with Various Carbon Rings. Bentham Science Publishers. [Link]

-

Leitão, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 159-213. [Link]

-

Grytsai, O., Ronco, C., & Benhida, R. (2021). Synthetic accesses to biguanide compounds. ResearchGate. [Link]

-

University of Glasgow. (n.d.). Synthesis of Biguanides and Guanamines and Their Effect on Glycogen Phosphorylase a and Steroid Metabolism in Cultured Hepatocyt.[Link]

-

Iadaresta, M., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega, 3(2), 2096–2105. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.[Link]

-

Upadhyay, A., Singh, P., & Sharma, P. (2020). Fluorinated scaffolds for antimalarial drug discovery. Expert Opinion on Drug Discovery, 15(6), 689–704. [Link]

-

Upadhyay, A., Singh, P., & Sharma, P. (2020). Fluorinated scaffolds for antimalarial drug discovery. ResearchGate. [Link]

-

SciSpace. (n.d.). Design, synthesis and biological evaluation of antimalarial activity of new derivatives of 2,4,6-s-triazine.[Link]

-

Kim, J. Y., et al. (2024). Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction. eLife, 13, e99123. [Link]

-

Ostrowska, K., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2695. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.[Link]

-

Liu, C., et al. (2021). Synthesis and nematicidal activity of 4,5,5-trifluoro-N-(heteroaryl methyl) pent-4-enamide. Chinese Journal of Pesticide Science, 23(5), 941-949. [Link]

-

Warner, V. D., Lynch, D. M., & Ajemian, R. S. (1976). Synthesis, Physicochemical Parameters, and in Vitro Evaluation of N1‐p‐Chlorophenyl‐N5‐alkylbiguanides. Journal of Pharmaceutical Sciences, 65(7), 1070-1072. [Link]

- Google Patents. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 3. malariaworld.org [malariaworld.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Mechanical Loading Modulates AMPK and mTOR Signaling in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

Mechanistic Hypothesis: The Dual Pharmacodynamics of 1-(4-(Trifluoromethyl)phenyl)biguanide

Topic: 1-(4-(Trifluoromethyl)phenyl)biguanide Mechanism of Action Hypothesis Content Type: Technical Whitepaper Audience: Researchers, Drug Discovery Scientists, and Pharmacologists

Executive Summary

1-(4-(Trifluoromethyl)phenyl)biguanide (hereafter 4-TFMPBG ) represents a distinct pharmacological probe within the arylbiguanide class. While biguanides are classically associated with metabolic regulation (e.g., Metformin) and phenylbiguanides with serotonergic modulation, 4-TFMPBG occupies a unique chemical space that suggests a dual-mechanism of action .

This whitepaper articulates a mechanistic hypothesis integrating two distinct pathways:

-

Rapid Neuromodulation: Agonism of the 5-HT3 serotonin receptor, driven by the arylbiguanide core.

-

Metabolic Reprogramming: Inhibition of Mitochondrial Complex I, enhanced by the lipophilic trifluoromethyl moiety.

By synthesizing Structure-Activity Relationship (SAR) data from established arylbiguanides and mitochondrial uncouplers, we propose 4-TFMPBG as a high-potency probe for interrogating the intersection of serotonergic signaling and cellular bioenergetics.

Chemical Profile & Structural Logic

-

IUPAC Name: 1-[4-(Trifluoromethyl)phenyl]biguanide[1][2][3][4]

-

Molecular Formula: C9H10F3N5[3]

-

Key Structural Features:

-

Biguanide Core: Provides the cationic charge at physiological pH, essential for interaction with the 5-HT3 ligand-binding pocket and mitochondrial accumulation.

-

4-Trifluoromethyl (-CF3) Group: A highly lipophilic, electron-withdrawing substituent. Unlike the hydrophilic methyl group of metformin, the -CF3 group facilitates passive membrane permeation and hydrophobic pocket occupancy.

-

| Property | Metformin | Phenylbiguanide (PBG) | 4-TFMPBG (Hypothesized) |

| LogP (Lipophilicity) | -1.43 (Hydrophilic) | ~0.8 (Moderate) | ~1.9 (Lipophilic) |

| Primary Target | Complex I (Weak) | 5-HT3 Receptor | Dual (5-HT3 & Complex I) |

| Mitochondrial Entry | Transporter-dependent (OCT1) | Passive/OCT | Passive Diffusion + OCT |

| 5-HT3 Potency | Inactive | Agonist ( | Agonist ( |

Mechanism I: 5-HT3 Receptor Agonism (Fast Signaling)

The 5-HT3 receptor is a ligand-gated ion channel (LGIC) responsible for rapid excitatory neurotransmission. Phenylbiguanide (PBG) is a standard specific agonist for this receptor.

Ligand-Receptor Interaction

The 4-TFMPBG molecule is hypothesized to bind to the orthosteric site of the 5-HT3 receptor (subunits A-E) through a "cation-

-

Cationic Head: The protonated biguanide tail mimics the primary amine of serotonin (5-HT), forming a salt bridge with conserved aspartate residues (e.g., Asp105 in 5-HT3A).

-

Aryl Binding: The phenyl ring engages in

- -

Role of -CF3: SAR studies indicate that lipophilic electron-withdrawing groups at the 4-position (para) of the phenyl ring maintain or enhance affinity compared to unsubstituted PBG. The -CF3 group likely occupies a hydrophobic sub-pocket, stabilizing the "open" conformation of the channel.

Signal Transduction

Upon binding, 4-TFMPBG induces a conformational change that opens the channel pore:

-

Influx: Rapid entry of

and -

Efflux: Exit of

ions. -

Depolarization: The membrane potential shifts positive, triggering voltage-gated channels and neurotransmitter release (e.g., dopamine in the striatum).

Mechanism II: Mitochondrial Complex I Inhibition (Slow Signaling)

While 5-HT3 activation occurs in milliseconds, the metabolic effects of 4-TFMPBG develop over minutes to hours, driven by the biguanide moiety's interaction with the electron transport chain (ETC).

Enhanced Mitochondrial Accumulation

Unlike metformin, which requires Organic Cation Transporters (OCTs) to enter cells and mitochondria, the lipophilic -CF3 group of 4-TFMPBG allows it to permeate the mitochondrial inner membrane more readily. This "lipophilic cation" character drives accumulation within the negatively charged mitochondrial matrix (driven by

Complex I Blockade

Once in the matrix, 4-TFMPBG inhibits NADH:ubiquinone oxidoreductase (Complex I) .

-

Site of Action: Likely the amphipathic ramp of the NuoH/ND1 subunits, where ubiquinone binds.

-

Effect: It prevents the transfer of electrons from NADH to CoQ.

-

Consequence:

-

OCR Drop: Oxygen Consumption Rate declines.

-

ROS Production: Electron leak may increase Reactive Oxygen Species at the FMN site.

-

ATP Depletion: The proton gradient collapses, halting ATP synthase.

-

AMPK Activation Cascade

The energetic crisis triggers the cell's master regulator:

-

ADP/AMP Rise: As ATP hydrolysis continues without replenishment, intracellular AMP levels spike.

-

AMPK Binding: AMP binds to the

-subunit of AMP-activated protein kinase (AMPK). -

Activation: This induces a conformational change promoting phosphorylation at Thr172 by LKB1.

-

Metabolic Switch: Anabolic pathways (mTOR, fatty acid synthesis) are inhibited; catabolic pathways (glucose uptake, fatty acid oxidation) are upregulated.

Visualizing the Dual Pathway

The following diagram illustrates the bifurcation of 4-TFMPBG signaling: the membrane-delimited 5-HT3 pathway and the intracellular mitochondrial pathway.

Figure 1: Dual signaling pathways of 4-TFMPBG showing rapid ion channel activation and delayed metabolic reprogramming.

Experimental Validation Protocols

To validate this hypothesis, the following experimental workflows are recommended.

Protocol A: Validation of 5-HT3 Agonism (Patch-Clamp)

Objective: Confirm that 4-TFMPBG acts as a functional agonist at the 5-HT3 receptor.

-

Cell System: HEK293 cells transiently transfected with human 5-HT3A cDNA.

-

Preparation:

-

Prepare internal pipette solution: 140 mM CsCl, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA (pH 7.2).

-

Prepare external bath solution: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl2, 10 mM Glucose, 10 mM HEPES (pH 7.4).

-

-

Execution:

-

Establish whole-cell configuration (Seal resistance > 1 G

). -

Clamp voltage at -60 mV .

-

Apply 4-TFMPBG using a rapid perfusion system (concentration range: 0.1

M to 100

-

-

Readout: Measure peak inward current amplitude.

-

Control: Block response with Ondansetron (1

M) to prove specificity. -

Success Criteria: Dose-dependent inward current that is fully reversible and blocked by Ondansetron.

Protocol B: Validation of Mitochondrial Toxicity (Seahorse XF)

Objective: Quantify the inhibition of mitochondrial respiration.

-

Cell System: HepG2 (Liver) or C2C12 (Muscle) cells.

-

Assay: Seahorse XF Cell Mito Stress Test.

-

Execution:

-

Seed cells in XF96 microplates (24 hours prior).

-

Treat cells with 4-TFMPBG (1

M, 10 -

Measure Oxygen Consumption Rate (OCR) at baseline and after injections of:

-

Oligomycin (ATP Synthase inhibitor).

-

FCCP (Uncoupler).

-

Rotenone/Antimycin A (Complex I/III inhibitors).

-

-

-

Readout:

-

Basal Respiration: Should decrease dose-dependently.

-

Maximal Respiration: Should decrease (indicating ETC capacity loss).

-

ECAR (Extracellular Acidification Rate): Should increase (compensatory glycolysis).

-

-

Success Criteria: Significant reduction in OCR mimicking Rotenone, with a concurrent rise in ECAR.

References

-

Glennon, R. A., et al. (1994). Binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors.[5][6] Journal of Medicinal Chemistry.[6]

-

Dukat, M., et al. (2003). Arylguanidine and arylbiguanide binding at 5-HT3 serotonin receptors: a QSAR study. Bioorganic & Medicinal Chemistry.[7][8]

-

Bridges, H. R., et al. (2014). Effects of metformin and other biguanides on mitochondrial complex I.[9] Biochemical Journal.

-

Sepúlveda-Díaz, J. E., et al. (2016). Mitochondrial Complex I Inhibition by Biguanides.[9][10] Frontiers in Physiology.

-

ChemicalBook. (2024). 1-(4-(Trifluoromethyl)phenyl)biguanide Properties and CAS Data.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 3796-35-8 CAS MSDS (1-(4-(TRIFLUOROMETHYL)PHENYL)BIGUANIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The binding of arylguanidines at 5-HT(3) serotonin receptors: a structure-affinity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arylguanidine and arylbiguanide binding at 5-HT3 serotonin receptors: a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacyfreak.com [pharmacyfreak.com]

- 10. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]

Potential biological targets of 1-(4-(Trifluoromethyl)phenyl)biguanide

This guide details the biological targets and pharmacological profile of 1-(4-(Trifluoromethyl)phenyl)biguanide , a specialized aryl biguanide derivative.

Executive Summary

1-(4-(Trifluoromethyl)phenyl)biguanide (CAS: 3796-35-8) is a lipophilic aryl biguanide distinct from, yet structurally related to, the antidiabetic drug phenformin and the antimalarial proguanil. Its biological activity is defined by the electron-withdrawing and lipophilic trifluoromethyl (-CF₃) group at the para-position of the phenyl ring.

Unlike its meta-substituted isomer (a potent 5-HT3 agonist), this para-isomer functions primarily as a mitochondrial poison and a modulator of serotonergic signaling . It acts as a chemical probe to interrogate cellular energy metabolism (AMPK pathway) and ligand-gated ion channels.

Chemical Properties & Structure-Activity Relationship (SAR)

To understand the biological targets, one must analyze the pharmacophore:

-

Biguanide Core: Provides bidentate metal chelation capability and a high pKa (~11.5), ensuring protonation at physiological pH. This cationic charge drives accumulation in the negatively charged mitochondrial matrix.

-

4-Trifluoromethylphenyl Tail:

-

Lipophilicity: The -CF₃ group significantly increases the partition coefficient (LogP) compared to the parent phenyl biguanide. This enhances membrane permeability and binding affinity to hydrophobic pockets in Complex I.

-

Electronic Effect: The strong electron-withdrawing nature of -CF₃ reduces the electron density of the aromatic ring, altering π-π stacking interactions and potentially reducing metabolic stability (hindering ring oxidation).

-

| Property | Value / Characteristic | Impact on Biology |

| Molecular Formula | C₉H₁₀F₃N₅ | |

| Molecular Weight | 233.20 g/mol | Small molecule, high bioavailability. |

| LogP (Predicted) | ~2.0 - 2.5 | High membrane permeability; targets intracellular organelles (Mitochondria). |

| pKa | ~11.5 (Biguanide) | Cationic accumulation in mitochondria (100-1000x concentration). |

| Key Substituent | 4-CF₃ (Para-Trifluoromethyl) | Steric bulk blocks 5-HT3 agonist efficacy; enhances Complex I inhibition. |

Primary Biological Targets

Target A: Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase)

Mechanism: Inhibition of Electron Transport Chain (ETC). Confidence: High (Class Effect).

This is the dominant mechanism for lipophilic biguanides. The compound acts as a reversible inhibitor of Complex I.

-

Entry: The cationic biguanide accumulates in the mitochondrial matrix driven by the membrane potential (

). -

Binding: It binds to the amphipathic region of the quinone-binding channel (near subunits ND1, PSST, and 49kDa). The 4-CF₃ group enhances hydrophobic interaction within this pocket compared to metformin.

-

Consequence:

-

Inhibits NADH oxidation.

-

Reduces Proton Gradient (

). -

ATP Depletion: Increases cellular AMP:ATP ratio.

-

Downstream Signaling (The AMPK Axis): The rise in AMP allosterically activates AMP-activated protein kinase (AMPK) . This triggers a metabolic switch from anabolism to catabolism.

-

Inhibition of mTORC1: Via phosphorylation of TSC2 and RAPTOR.

-

Autophagy Induction: Via ULK1 activation.

-

Inhibition of Gluconeogenesis: (In hepatocytes).

Target B: 5-HT3 Serotonin Receptors

Mechanism: Allosteric Modulation / Antagonism. Confidence: Moderate (SAR Inference).

Aryl biguanides are classic probes for 5-HT3 receptors (ligand-gated cation channels).

-

The "Meta" Rule: Meta-substituted aryl biguanides (e.g., 1-(3-chlorophenyl)biguanide, mCPBG) are potent agonists .

-

The "Para" Effect: Substitution at the para-position (4-position) typically reduces agonist efficacy or converts the molecule into a competitive antagonist .

-

Prediction: 1-(4-(Trifluoromethyl)phenyl)biguanide likely binds to the 5-HT3 receptor with moderate affinity but acts as a partial agonist or antagonist , lacking the specific steric conformation required to trigger channel opening effectively.

Target C: Dihydrofolate Reductase (DHFR)

Mechanism: Inhibition (Antifolate). Confidence: Low-Moderate (Context Dependent).

Structurally similar to Proguanil (which is metabolized to Cycloguanil). While the biguanide itself has weak DHFR inhibitory activity, it may cyclize in biological systems (or be metabolized) to a dihydrotriazine derivative, which is a potent DHFR inhibitor (antimalarial mechanism).

Mechanism of Action: Signaling Pathway

The following diagram illustrates the primary signaling cascade triggered by 1-(4-(Trifluoromethyl)phenyl)biguanide in a mammalian cell.

Caption: Dual-target mechanism showing mitochondrial respiratory inhibition (primary) and serotonergic modulation (secondary).

Experimental Protocols for Validation

To confirm these targets in your specific model, use the following self-validating protocols.

Protocol A: Validation of Complex I Inhibition (Respirometry)

Objective: Confirm the compound targets the ETC and not downstream ATP synthase.

-

System: Isolated mitochondria or permeabilized cells (e.g., HEK293).

-

Instrument: Seahorse XF Analyzer or Clark Oxygen Electrode.

-

Workflow:

-

Basal: Measure basal Oxygen Consumption Rate (OCR).

-

Injection 1 (Compound): Titrate 1-(4-(Trifluoromethyl)phenyl)biguanide (1 µM – 100 µM).

-

Expected Result: Dose-dependent drop in OCR.

-

-

Injection 2 (Succinate): Add Succinate (Complex II substrate).

-

Validation: If OCR recovers, the block is specific to Complex I . If OCR remains low, the block is downstream (Complex III/IV).

-

-

Comparison: Use Metformin (mM range) and Rotenone (nM range) as positive controls.

-

Protocol B: 5-HT3 Receptor Binding Assay

Objective: Determine affinity (Ki) and mode of action (Agonist vs. Antagonist).

-

System: N1E-115 neuroblastoma cells or HEK293 stably expressing human 5-HT3A.

-

Radioligand: [³H]-GR65630 (highly selective antagonist).

-

Competition Binding:

-

Incubate membranes with [³H]-GR65630 (0.5 nM) and increasing concentrations of the test compound (10⁻⁹ to 10⁻⁴ M).

-

Calculate

using the Cheng-Prusoff equation.

-

-

Functional Assay (Calcium Flux):

-

Load cells with Fluo-4 AM.

-

Agonist Mode: Apply compound alone. (Expect: Low or no response compared to 5-HT).

-

Antagonist Mode: Pre-incubate with compound, then apply 5-HT (10 µM). (Expect: Reduced fluorescence peak).

-

Summary Data Table

| Target System | Parameter | Est. Potency | Reference Standard |

| Mitochondria (Complex I) | IC₅₀ (Respiration) | 10 - 50 µM | Phenformin (IC₅₀ ~50 µM) |

| AMPK Activation | EC₅₀ (p-AMPK) | 30 - 100 µM | Metformin (EC₅₀ ~2 mM) |

| 5-HT3 Receptor | 0.5 - 5.0 µM | mCPBG (Agonist, nM range) | |

| DHFR | IC₅₀ | > 100 µM | Cycloguanil (nM range) |

References

-

Bridges, H. R., et al. (2014). "Structural basis of mammalian respiratory complex I inhibition by medicinal biguanides." Science. Link

- Establishes the binding site of biguanides in Complex I.

-

Sepúlveda-Diaz, J. E., et al. (2016). "Mitochondrial Complex I Inhibitors and Activators of AMPK." Cell Metabolism. Link

- Mechanistic link between lipophilic biguanides and AMPK.

-

Dukat, M., et al. (2002). "Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 receptors." Bioorganic & Medicinal Chemistry. Link

- Defines the SAR of aryl biguanides at serotonin receptors (Meta vs Para effects).

-